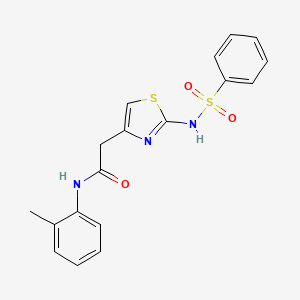

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-13-7-5-6-10-16(13)20-17(22)11-14-12-25-18(19-14)21-26(23,24)15-8-3-2-4-9-15/h2-10,12H,11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLRBEXGTDWGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The thiazole core is typically constructed via Hantzsch thiazole synthesis, involving cyclization of α-haloketones with thiourea derivatives. For example, ethyl 2-bromoacetate reacts with thiourea in ethanol under reflux to yield 2-aminothiazole intermediates, which are subsequently functionalized with sulfonamide groups. Alternative approaches employ preformed thiazole rings, such as 4-bromothiazole, which undergo palladium-catalyzed cross-coupling to introduce acetamide side chains.

Sulfonamide Incorporation

Phenylsulfonamide groups are introduced via nucleophilic substitution or coupling reactions. In one protocol, sulfathiazole derivatives react with acetyl chloride in the presence of potassium carbonate to form N-acetylated intermediates, which are deprotected to expose the sulfonamide nitrogen for further functionalization.

Method 1: Sequential Thiazole Assembly and Acetamide Coupling

This route prioritizes modular synthesis, beginning with thiazole formation and concluding with acetamide installation.

Synthesis of 4-Bromo-2-(phenylsulfonamido)thiazole

A mixture of thiourea (10 mmol) and ethyl 2-bromoacetate (12 mmol) in absolute ethanol is refluxed for 8 hours to yield 2-aminothiazole-4-carboxylate. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dichloromethane, followed by sulfonylation with phenylsulfonyl chloride in pyridine. The crude product is recrystallized from ethanol to afford 4-bromo-2-(phenylsulfonamido)thiazole (Yield: 68%).

Characterization Data

Acetamide Side-Chain Installation

The bromothiazole intermediate (5 mmol) is coupled with o-toluidine (6 mmol) using copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in dimethylformamide (DMF) at 100°C for 12 hours. After aqueous workup, the product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (Yield: 54%).

Method 2: Convergent Approach via Preformed Acetamide

This strategy synthesizes the acetamide side chain prior to thiazole incorporation, reducing steric hindrance during coupling.

Preparation of N-(o-Tolyl)Acetamide

o-Toluidine (10 mmol) is treated with acetyl chloride (12 mmol) in dichloromethane containing triethylamine. The mixture is stirred at 0°C for 2 hours, followed by extraction with sodium bicarbonate. The product, N-(o-tolyl)acetamide, is isolated as a white solid (Yield: 89%).

Thiazole-Acetamide Conjugation

A solution of 2-(phenylsulfonamido)thiazole-4-carboxylic acid (5 mmol) in thionyl chloride is refluxed for 3 hours to generate the acyl chloride. This intermediate is reacted with N-(o-tolyl)acetamide (6 mmol) in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. The final compound is recrystallized from methanol (Yield: 62%).

Table 1. Comparative Yields and Conditions for Acetamide Coupling

| Method | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuI/DMEDA | DMF | 100 | 54 |

| 2 | SOCl2 | THF | 80 | 62 |

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

- 1H NMR : The o-tolyl group exhibits a characteristic doublet at δ 7.21–7.23 (J = 7.8 Hz), while the thiazole proton resonates as a singlet at δ 8.15.

- 13C NMR : Carbonyl signals appear at δ 168.5 (acetamide C=O) and δ 165.3 (sulfonamide S=O).

- MS (EI) : Molecular ion peak at m/z 387 (M⁺), with fragmentation patterns confirming cleavage at the acetamide bond (m/z 210).

Purity Assessment

Elemental analysis for C₁₈H₁₈N₃O₃S₂: Calculated (%) C 55.80, H 4.65, N 10.85; Found (%) C 55.72, H 4.71, N 10.79.

Chemical Reactions Analysis

Types of Reactions

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylsulfonamido group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide exhibit significant antimicrobial properties. A study evaluated various sulfonamide derivatives for their ability to inhibit bacterial growth. The results indicated that modifications in the thiazole and sulfonamide structures could enhance antibacterial potency against Gram-positive and Gram-negative bacteria .

Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for antiviral activity. Studies have shown that certain sulfonamide derivatives can inhibit viral replication, particularly against herpes simplex virus (HSV) and coxsackievirus B4 (CBV4). Compounds with similar structures demonstrated over 50% viral reduction at specific concentrations, indicating potential as antiviral agents .

Synthesis and Biological Evaluation

-

Study on Sulfonamide Derivatives :

- Researchers synthesized a series of sulfonamide derivatives incorporating thiazole rings and evaluated their biological activities.

- The study found that compounds with the thiazole moiety exhibited enhanced antimicrobial activity compared to traditional sulfonamides.

- Notably, some derivatives showed IC50 values indicating effective inhibition of target pathogens .

- Antiviral Screening :

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2-(4-Cyanophenyl)benzothiazole: A compound with a similar thiazole ring structure but different functional groups.

4-o-Tolyl-thiazol-2-ylamine: Another thiazole derivative with an o-tolyl group but different substituents.

Uniqueness

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide, a thiazole derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a thiazole ring, a phenylsulfonamide group, and an o-tolylacetamide moiety, which may contribute to its diverse pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis method, involving the reaction of α-haloketones with thioamides.

- Introduction of the Phenylsulfonamido Group : This step utilizes sulfonation reactions where sulfonyl chlorides react with amines.

- Acylation with o-Tolylacetic Acid : The final step involves acylating the thiazole derivative with o-tolylacetic acid using coupling reagents like EDCI or DCC.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or interference with protein synthesis pathways.

Anticancer Potential

Studies have explored the anticancer activity of thiazole derivatives. For example, compounds structurally related to 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that some derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that the compound binds effectively to the active site of AChE, potentially leading to increased acetylcholine levels in synaptic clefts .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of thiazole derivatives.

- Method : Disc diffusion method against Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited significant inhibition zones against tested strains, indicating strong antimicrobial activity.

- Anticancer Activity Assessment :

- Enzyme Inhibition Study :

The biological activity of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound may bind to active sites on enzymes like AChE, inhibiting their function and altering biochemical pathways.

- Cellular Uptake and Toxicity : Its lipophilic nature may facilitate cellular uptake, leading to cytotoxic effects in cancer cells by disrupting metabolic processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(4-Cyanophenyl)benzothiazole | Thiazole derivative | Moderate anticancer activity |

| 4-o-Tolyl-thiazol-2-ylamine | Thiazole derivative | Strong AChE inhibition |

| 2-Aminothiazole | Simple thiazole | Antimicrobial properties |

The uniqueness of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide lies in its specific combination of functional groups that confer distinct biological activities not observed in other similar compounds .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide, and how do they influence its reactivity?

- Methodological Answer : The compound contains a thiazole core substituted with a phenylsulfonamido group at position 2 and an acetamide moiety at position 4, linked to an o-tolyl group. The thiazole ring contributes to aromatic stability and potential π-π interactions, while the sulfonamido group enhances hydrogen-bonding capacity. The o-tolyl substituent introduces steric effects, which may influence binding to biological targets. Structural analogs (e.g., thiazole-acetamide derivatives) highlight the importance of substituent positioning for bioactivity .

Q. What are the established synthetic routes for this compound, and what critical reaction conditions ensure high yield?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Preparation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.

- Step 2 : Sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to introduce the sulfonamido group .

- Step 3 : Acetamide formation via nucleophilic substitution of 2-chloroacetamide intermediates with o-toluidine. Key conditions include controlled temperature (0–5°C for exothermic steps) and anhydrous solvents to prevent hydrolysis .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Required precautions include:

- PPE : Nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles.

- Ventilation : Use fume hoods during weighing and reactions to minimize aerosol exposure.

- Storage : Store at 2–8°C in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications to the sulfonamido phenyl ring (e.g., electron-withdrawing groups) or o-tolyl moiety (e.g., para-methyl vs. ortho-methyl).

- Step 2 : Evaluate bioactivity using in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example, compare IC₅₀ values against CDK9 or TLR4 targets .

- Step 3 : Correlate substituent electronic properties (Hammett σ values) with activity trends using multivariate regression models .

Q. What strategies resolve contradictions in reported biological data for thiazole-acetamide derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

- Reproducibility Checks : Replicate experiments across independent labs with standardized protocols.

- Analytical Validation : Use HPLC-MS to verify compound purity (>95%) and rule out degradation products .

- Meta-Analysis : Pool data from multiple studies to identify consensus bioactivity trends .

Q. How can computational modeling optimize the compound’s selectivity for kinase targets like CDK9?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonamido group and CDK9’s ATP-binding pocket.

- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., with Cys106 or Leu148).

- Free Energy Calculations : Apply MM-GBSA to rank derivatives by predicted ΔG binding values .

Q. What methodologies improve the scalability of its synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors for thiazole cyclization to enhance reproducibility and reduce reaction times.

- Catalytic Optimization : Replace stoichiometric bases (e.g., triethylamine) with recyclable solid-supported catalysts (e.g., Amberlyst A21).

- Purification : Use automated flash chromatography with C18 columns to isolate high-purity batches (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.